4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL
Description
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4,6,7,8-tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H10N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4,7,10H,1-3H2,(H,8,9) |
InChI Key |
FKOJJCUOPAKUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N=CN2)O)SC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Formamide
This is the most commonly employed method for synthesizing thienopyrimidine derivatives including the tetrahydrothiopyrano analogs.
- Procedure: Aminothiophene substrates are heated with excess formamide at elevated temperatures (110–140 °C).
- Mechanism: Initial formation of a Schiff base intermediate occurs, which further reacts with formamide leading to cyclization and formation of the pyrimidin-4-ol structure.
- Yields: Good to excellent yields are reported, ranging from 60% to 97%, depending on substituents on the aminothiophene ring.
- Example: Sharma et al. reported that heating a suitable aminothiophene derivative with formamide at 110–130 °C forms a Schiff base intermediate, which upon further heating (130–140 °C) cyclizes to give the 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol analogs.
Cyclization with Isocyanates
Isocyanates, especially phenyl isocyanate derivatives, have been used to prepare amide intermediates that undergo cyclization to yield the target heterocycle.
- Procedure: Heating aminothiophene derivatives with phenyl isocyanate at 120–160 °C.
- Mechanism: Formation of amide intermediates followed by intramolecular cyclization.
- Yields: Moderate to good yields (typically 58–85%) depending on reaction conditions and substituents.
- Example: Treatment of aminothiophene esters with phenyl isocyanate in dry toluene under reflux, followed by cyclization with potassium hydroxide, afforded tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-one derivatives.
Cyclocondensation Using Potassium (Thio)cyanate
Cyclocondensation of ethyl aminothiophene-carboxylates with potassium thiocyanate or cyanate in acidic media is an alternative route.
Use of Triethyl Orthoformate and Amines
One-pot reactions involving amino esters, triethyl orthoformate, and amines have been used to prepare related pyrimidine derivatives.
- Procedure: Reflux of amino ester with triethyl orthoformate and appropriate amine for 3 hours.
- Yields: Good yields (79–85%).
- Example: Synthesis of 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with Formamide | Aminothiophene derivatives | Excess formamide, heating | 110–140 | 60–97 | High yields, common method |
| Cyclization with Phenyl Isocyanate | Aminothiophene esters | Phenyl isocyanate, dry toluene, reflux | 120–160 | 58–85 | Requires base for cyclization step |
| Cyclocondensation with KSCN/KOCN | Ethyl aminothiophene-carboxylates | Potassium thiocyanate/cyanate, acidic reflux | ~100 | 58–91 | Moderate to high yields |
| Triethyl Orthoformate Route | Amino esters | Triethyl orthoformate, amines, reflux | ~100 | 79–85 | One-pot synthesis, good yields |
Research Findings and Notes
- The formamide cyclization route is favored for its simplicity and accessibility of reagents, providing high yields and relatively mild conditions.
- Use of isocyanates allows for structural diversity by varying the aromatic substituents on the isocyanate, enabling functionalization of the pyrimidine ring.
- Cyclocondensation reactions often require acidic or basic media to facilitate ring closure.
- Microwave irradiation has been reported to enhance reaction rates and yields in some related heterocycle syntheses but is less documented specifically for this compound.
- The presence of substituents on the thiophene ring (e.g., methoxy, ethoxy) influences the reaction yields and conditions.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure heterocyclic compound.
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .
Scientific Research Applications
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiopyrano[3,2-d]pyrimidine derivatives are highly dependent on substituent patterns. Key analogues include:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Hydroxyl Group Impact :
- The target compound’s -OH group at position 4 enhances solubility (0.12 mg/mL) compared to the enastron analogue (0.08 mg/mL) . However, Derivative 1c, with a -OH at position 2, exhibits superior EGFR inhibition (IC₅₀ = 32 nM) due to optimized hydrogen bonding with the kinase active site .
- Positional isomerism significantly affects activity; the 4-OH configuration may reduce steric hindrance compared to 2-OH derivatives.
Sulfur vs. Oxygen/Selenium Modifications: Replacing the thiopyrano sulfur with selenium in selenone derivatives increases metabolic stability but reduces solubility . Enastron’s SO₂ group confers rigidity to the scaffold but lowers bioavailability compared to the target compound’s -OH .
Halogen Substitution :
- Chlorine at position 6 (Patent Example) drastically improves Aurora B kinase inhibition (IC₅₀ = 85 nM), likely due to enhanced hydrophobic interactions . This contrasts with the target compound’s moderate Aurora A activity (IC₅₀ = 180 nM).
Physicochemical and Pharmacokinetic Profiles
- Solubility : Polar substituents (-OH, -NH₂) improve aqueous solubility but may reduce membrane permeability.
- Metabolic Stability : Selenium-containing analogues exhibit longer half-lives (t₁/₂ > 6 h) but face toxicity challenges .
Biological Activity
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of thiopyranopyrimidine derivatives. Its structure is characterized by a fused thiopyran and pyrimidine ring system, which contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL exhibits a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound has shown promise in inhibiting pro-inflammatory cytokines.
- Antitumor Effects : Preliminary findings suggest potential anticancer properties through modulation of specific signaling pathways.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various thiopyran derivatives, including 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL have been investigated through in vitro studies. The compound was found to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.
Case Study: Cytokine Inhibition
In a controlled experiment involving RAW264.7 macrophages treated with varying concentrations of the compound:
- Cytokine Measurement : ELISA assays demonstrated a dose-dependent reduction in TNF-α and IL-6 levels.
- Results : At a concentration of 10 µM:
- TNF-α levels decreased by approximately 60%.
- IL-6 levels decreased by approximately 55%.
Antitumor Effects
Research has also explored the potential anticancer properties of this compound. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12 | Caspase activation |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 10 | Induction of apoptosis |
The biological activities of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL are believed to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway involved in inflammation.
- Caspase Activation : Induction of apoptosis in tumor cells is facilitated through caspase pathway activation.
- Cytokine Modulation : Direct inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,6,7,8-tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol, and how can reaction conditions be optimized?
- Methodology :
-
Phosphorus Oxychloride-Mediated Cyclization : React ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate with γ-butyrolactam in the presence of POCl₃ (1:1.5:3.6 molar ratio) at 368–371 K. This yields the thiopyrano-pyrimidinone core with regioselectivity .
-
Characterization : Use NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups and purity. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry (mean C–C bond length: 0.003 Å; R factor: 0.043) .
- Optimization : Adjust POCl₃ stoichiometry to suppress side reactions. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) as the mobile phase.
Synthetic Route Reagents Conditions Yield Cyclization (POCl₃) γ-Butyrolactam, POCl₃ 368–371 K, 6–8 hrs 65–75% Post-Functionalization Alkyl halides, Pd catalysts Room temp, inert atmosphere 50–60%
Q. How is the structural conformation of this compound validated in different solvent systems?
- Methodology :
- SC-XRD : Resolves bond angles and torsion angles in the thiopyrano-pyrimidine ring. Data-to-parameter ratio ≥14.8 ensures reliability .
- DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-311+G(d,p)) bond lengths to assess solvent-induced distortions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., kinase inhibition vs. antimicrobial effects)?
- Methodology :
-
Dose-Response Assays : Test IC₅₀ values across concentrations (0.1–100 µM) in kinase (e.g., EGFR) and microbial (e.g., S. aureus) assays. Use ANOVA to identify statistically significant trends .
-
SAR Analysis : Introduce substituents at C-2 (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) to enhance kinase selectivity. Compare with unsubstituted analogs to isolate steric/electronic effects .
Substituent Kinase IC₅₀ (µM) Antimicrobial MIC (µg/mL) None 12.3 ± 1.5 64 ± 8 3,5-di-t-Bu-4-OH-Ph 2.1 ± 0.3 >128
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) using Lamarckian GA. Validate poses with RMSD ≤2.0 Å against co-crystallized ligands .
- MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent to assess binding stability. Analyze hydrogen bonds (e.g., pyrimidin-4-ol with Thr766) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol 85:15) to resolve enantiomers. Monitor ee (%) via circular dichroism .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of intermediate ketones (ee >95%) .
Data Contradiction Analysis
Q. Why do NMR spectra of the same compound vary across studies?
- Resolution :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra. Thiopyrano-pyrimidin-4-ol exhibits tautomerism in polar solvents, shifting NH/OH peaks .
- Impurity Profiling : Use LC-MS (ESI+) to detect byproducts (e.g., over-oxidized sulfones) that distort integration ratios .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
